Cavinafungin A

Description

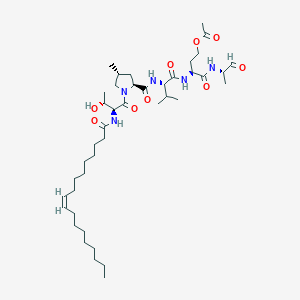

Structure

2D Structure

Properties

Molecular Formula |

C42H73N5O9 |

|---|---|

Molecular Weight |

792.1 g/mol |

IUPAC Name |

[(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]butanoyl]-4-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxo-4-[[(2S)-1-oxopropan-2-yl]amino]butyl] acetate |

InChI |

InChI=1S/C42H73N5O9/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-36(51)45-38(32(6)49)42(55)47-27-30(4)26-35(47)40(53)46-37(29(2)3)41(54)44-34(24-25-56-33(7)50)39(52)43-31(5)28-48/h15-16,28-32,34-35,37-38,49H,8-14,17-27H2,1-7H3,(H,43,52)(H,44,54)(H,45,51)(H,46,53)/b16-15-/t30-,31+,32-,34+,35+,37+,38+/m1/s1 |

InChI Key |

DBROSQBUZSJJTF-DXRGBPBVSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H]([C@@H](C)O)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCOC(=O)C)C(=O)N[C@@H](C)C=O)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(C(C)O)C(=O)N1CC(CC1C(=O)NC(C(C)C)C(=O)NC(CCOC(=O)C)C(=O)NC(C)C=O)C |

Origin of Product |

United States |

Structural Characterization and Elucidation of Cavinafungin a

Isolation and Purification Methodologies

Cavinafungin A was first isolated from the filamentous fungus Colispora cavincola. vulcanchem.comrsc.orgmdpi.com The discovery was the result of bioassay-guided fractionation of extracts from liquid culture broths of the fungus. mdpi.comacs.orgresearchgate.net This process utilized a Candida albicans whole-cell assay and a bioassay designed to identify compounds that could potentiate the antifungal activity of caspofungin. acs.orgresearchgate.net

Spectroscopic and Chemical Analytical Techniques for Structural Determination

The molecular structure of this compound was elucidated through a combination of advanced spectroscopic and chemical methods. acs.orgresearchgate.net Key techniques employed included one- and two-dimensional Nuclear Magnetic Resonance (1D and 2D NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). acs.orgresearchgate.net

These analyses established that this compound is a linear lipopentapeptide. rsc.orgnih.gov Its molecular formula has been determined to be C₄₂H₇₃N₅O₉. vulcanchem.com The structure features several distinct components:

An N-terminal lipid tail composed of oleic acid (an 18-carbon chain with one double bond at the Δ⁹ position). vulcanchem.com

A peptide backbone consisting of five amino acids.

The presence of three noncanonical amino acids: L-alaninal, L-homoserine, and (2S,4R)-4-methylproline. vulcanchem.com

A reactive aldehyde group at the C-terminus, which is a critical feature of the molecule. vulcanchem.comrsc.orgnih.gov

Detailed findings from the structural analysis are summarized below:

| Property | Value/Description | Source(s) |

| Molecular Formula | C₄₂H₇₃N₅O₉ | vulcanchem.com |

| Monoisotopic Mass | 791.5408 Da | vulcanchem.com |

| Compound Class | Lipopeptide | vulcanchem.comrsc.orgnih.gov |

| Peptide Length | Pentapeptide | rsc.orgnih.gov |

| Lipid Tail | N-terminal oleamide (B13806) (C₁₈:₁ Δ⁹) | vulcanchem.com |

| Terminal Group | C-terminal aldehyde | vulcanchem.comnih.gov |

Assignment of Absolute Configuration

Further confirmation of the stereochemical features was obtained through NMR studies and X-ray crystallography. vulcanchem.com These analyses established the specific configurations at the multiple chiral centers within the molecule. vulcanchem.com

Key stereochemical assignments for this compound are:

L-Alaninal : Possesses an (S)-configuration at the C2 position. vulcanchem.com

(2S,4R)-4-methylproline : A specific isomer of this noncanonical amino acid is present. vulcanchem.com

Oleamide Tail : The double bond at the Δ⁹ position has a (Z)-configuration. vulcanchem.com

Structural Analogues and Related Compounds: Cavinafungin B

A closely related structural analogue, Cavinafungin B, was co-isolated with this compound from Colispora cavincola. acs.orgresearchgate.net Cavinafungins A and B are nearly identical linear lipopentapeptides. rsc.orgnih.govresearchgate.net The primary structural difference between the two compounds is the acetylation of a hydroxyl group on an amino acid side chain. rsc.orgnih.govresearchgate.net A total synthesis of Cavinafungin B has been successfully reported. nih.govchemrxiv.org

Biosynthesis and Chemical Synthesis of Cavinafungin a

Biosynthetic Origin and Producing Organism: Colispora cavincola

Cavinafungin A is a lipopeptide natural product originally isolated, along with its close analogue Cavinafungin B, from the fungus Colispora cavincola. chemrxiv.orgresearchgate.netscispace.comfrontiersin.org This fungus was sourced from plant litter, and the compounds were discovered during a bioactivity-guided screening effort. chemrxiv.orgscispace.com The cavinafungins are linear lipopentapeptide aldehydes that feature three noncanonical amino acids. chemrxiv.org While the specific biosynthetic gene cluster for cavinafungin has not been fully detailed in the reviewed literature, lipopeptides of this nature are typically synthesized non-ribosomally. researchgate.net Their biosynthesis is generally catalyzed by large, multifunctional enzymes known as nonribosomal peptide synthetases (NRPS), sometimes in conjunction with polyketide synthases (PKS). researchgate.net The analysis of other fungal peptidic natural products has identified the nonribosomal peptide synthetase (NRPS) pathways responsible for their assembly, suggesting a similar enzymatic machinery is responsible for producing cavinafungin in C. cavincola. nih.gov

Chemoenzymatic Synthesis Strategies for Cavinafungin Analogues

The enzyme GriE catalyzes the selective C–H oxygenation at the δ-position of L-leucine. nih.govnih.gov At elevated concentrations, GriE can perform an iterative C5 oxidation, which converts L-leucine into a corresponding imine intermediate. scispace.comnih.gov This imine then undergoes spontaneous cyclization and is subsequently reduced in the same pot to yield the desired (2S,4R)-4-methylproline with high stereocontrol. nih.govnih.gov This biocatalytic step is a prime example of an early-stage building block synthesis that provides ample quantities of a key intermediate for downstream chemical transformations. nih.gov

With the key building blocks in hand, the linear peptide backbone of cavinafungin is assembled using Solid-Phase Peptide Synthesis (SPPS). chemrxiv.orgresearchgate.net Specifically, a fluorenylmethyloxycarbonyl (Fmoc) based SPPS strategy is employed. chemrxiv.orgresearchgate.net SPPS is a method where a peptide is constructed while one end is anchored to an insoluble polymer resin, allowing for the easy removal of excess reagents and byproducts by simple filtration. researchgate.netnih.gov

For the synthesis of Cavinafungin B, researchers utilized a specialized oxazolidine-tethered Rink amide resin. chemrxiv.org This approach was inspired by strategies developed for the general synthesis of peptide aldehydes, which can be prone to epimerization upon isolation. chemrxiv.org The use of an Fmoc-protected (2S,4R)-4-methylproline monomer, generated via the chemoenzymatic route, allows for its direct incorporation into the growing peptide chain on the solid support. mdpi.com This combination of an efficient enzymatic synthesis for a complex monomer and a powerful, adaptable SPPS methodology for the main peptide assembly defines the convergent and efficient nature of the total synthesis. chemrxiv.orgmdpi.com

Development of Chemical Derivatization for Research Probes

The creation of chemical probes from bioactive natural products is a key strategy in chemical biology to elucidate their mechanism of action and identify cellular targets. researchgate.netmdpi.com Such probes are typically designed by attaching a reporter group (like biotin (B1667282) for affinity purification or a fluorescent dye for imaging) and/or a reactive group (for covalent labeling) to the core structure of the molecule. mdpi.comchimia.ch

While specific publications detailing the synthesis of a derivatized this compound probe were not identified, the established synthetic route was explicitly developed to provide material for "flaviviral probes and drug candidates". chemrxiv.org Structure-activity relationship (SAR) studies have shown that the C-terminal aldehyde group of cavinafungin is critical for its biological activity; its reduction to the corresponding alcohol (cavinafungol) leads to a loss of both antifungal and antiviral properties. chemrxiv.orgresearchgate.net This finding is crucial for probe design, as it indicates that any chemical modification or linker attachment must be made at a different position on the molecule to retain its target-binding ability.

The target of cavinafungin, the host signal peptidase complex, was successfully identified using unbiased, genome-wide genomic and genetic profiling. nih.govresearchgate.netresearchgate.net Chemical probes represent a complementary approach for target validation and studying drug-target engagement in a cellular context. chimia.ch For other antiviral compounds, researchers have successfully created biotinylated derivatives that were used in pull-down experiments to isolate and confirm their protein targets from cell lysates, a strategy that could be applied to cavinafungin.

Biological Activities of Cavinafungin a

Antifungal Spectrum and Efficacy

Cavinafungin A's antifungal properties are a key area of its biological profile, showing activity against a variety of fungal species that are pathogenic to humans.

Activity against Candida Species

This compound has demonstrated notable in vitro activity against a range of Candida species, which are among the most common causes of fungal infections in humans. The compound is effective against various species, including those that have developed resistance to other antifungal agents. Echinocandins, a class of antifungals that includes compounds like caspofungin and micafungin (B1204384), are known for their potent activity against many Candida species, including fluconazole-resistant strains. They typically exhibit fungicidal (killing) activity against Candida.

The effectiveness of antifungal agents is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. For many echinocandins, the MIC at which 90% of isolates are inhibited (MIC90) against species like Candida albicans, Candida tropicalis, and Candida glabrata is often low, indicating high potency. For instance, caspofungin has shown an MIC90 of 0.25 to 0.5 µg/ml against these species nih.gov. While specific MIC values for this compound against a broad panel of Candida species are not detailed in the provided search results, its classification as a potent antifungal suggests it would have comparable efficacy. Furthermore, some antifungals have shown effectiveness against Candida biofilms, which are structured communities of fungal cells that are notoriously resistant to treatment.

| Candida Species | Typical Echinocandin MIC90 (µg/mL) |

|---|---|

| C. albicans | 0.25 - 0.5 |

| C. tropicalis | 0.25 - 0.5 |

| C. glabrata | 0.25 - 0.5 |

| C. guilliermondii | >8 |

Activity against Filamentous Fungi, e.g., Aspergillus fumigatus

In addition to its activity against yeasts like Candida, this compound is also effective against filamentous fungi, with Aspergillus fumigatus being a primary example. Aspergillus species are a significant cause of invasive fungal infections, particularly in immunocompromised individuals.

For filamentous fungi, antifungal efficacy is often measured by the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of abnormal, compact hyphal forms. Echinocandins generally demonstrate low MEC values against various Aspergillus species. For example, against A. fumigatus, MEC90 values for echinocandins like caspofungin, anidulafungin, and micafungin have been reported as 0.06 µg/ml, 0.015 µg/ml, and 0.015 µg/ml, respectively nih.gov. Aspergillus terreus has been noted to have higher MEC90 values for caspofungin (0.5 µg/ml) compared to other species nih.gov.

| Aspergillus Species | Typical Echinocandin MEC90 (µg/mL) |

|---|---|

| A. fumigatus | 0.015 - 0.06 |

| A. flavus | 0.015 - 0.06 |

| A. niger | 0.015 - 0.06 |

| A. terreus | 0.03 - 0.5 |

Influence of Serum Components on Antifungal Efficacy

The in vitro antifungal efficacy of many drugs can be influenced by the presence of human serum. Echinocandins are known to be extensively bound to serum proteins nih.gov. This protein binding can reduce the concentration of free, biologically active drug available to act on the fungal target.

Studies have shown that the presence of 50% human serum can significantly reduce the antifungal efficacy of echinocandins like caspofungin, micafungin, and anidulafungin, leading to an increase in their MIC or MEC values against both Candida and Aspergillus species nih.gov. For example, the MIC of micafungin can increase by an average of 64-fold in the presence of serum nih.gov. This effect is consistent with a direct interaction between the drug and serum components, which can decrease the sensitivity of the drug's target, glucan synthase nih.gov. Despite high protein binding (e.g., >99% for some echinocandins), the antifungal activity in serum is often greater than what would be predicted by the free-drug hypothesis, suggesting that the binding may be reversible, allowing the drug to still exert its effect nih.gov.

Antiviral Spectrum and Efficacy

Beyond its antifungal capabilities, this compound has been identified as a potent and selective inhibitor of certain flaviviruses, a family of viruses that includes significant human pathogens.

Activity against Dengue Virus Serotypes

This compound has been shown to be a potent and selectively active compound against all four serotypes of the Dengue virus (DENV-1, DENV-2, DENV-3, and DENV-4) nih.govnovartis.comresearchgate.net. The Dengue virus is a major global health threat, and there is a pressing need for effective antiviral treatments.

The antiviral mechanism of this compound is unique in that it targets a host-cell component rather than a viral one. Research has identified the endoplasmic reticulum-localized signal peptidase complex (SPC) of the host cell as the target of this compound nih.govnovartis.comresearchgate.net. Specifically, it inhibits the catalytic subunit, SEC11. By blocking the signal peptidase, this compound prevents the proper cleavage and processing of both host and viral proteins that are essential for the virus's replication cycle nih.govnovartis.comresearchgate.net. This host-oriented mechanism provides a high barrier to the development of viral resistance.

Activity against Zika Virus

Similar to its activity against Dengue virus, this compound is also potently and selectively active against the Zika virus (ZIKV), another significant flavivirus pathogen nih.govnovartis.comresearchgate.net. The Zika virus shares replication strategies with the Dengue virus, which explains the compound's efficacy against both.

The mechanism of action against the Zika virus is the same as for the Dengue virus; this compound inhibits the host cell's signal peptidase, thereby disrupting the processing of viral polyproteins and halting viral replication nih.govnovartis.comresearchgate.net. This discovery highlights the critical role of the host signal peptidase in the life cycle of flaviviruses and establishes this compound as an effective inhibitor of this host target novartis.com. The selectivity index, which compares the antiviral activity to the cytotoxicity of the compound, indicates that this compound is highly selective in its action against these viruses researchgate.net.

Selective Antiviral Action in Infected Cells

This compound has demonstrated notable and selective antiviral properties, particularly against flaviviruses. This selective action is crucial as it indicates the compound's ability to inhibit viral replication at concentrations that are not harmful to the host cells. Research has focused on its efficacy against significant global health threats such as Zika virus (ZIKV) and all four serotypes of Dengue virus (DENV). nih.govnovartis.comupc.edu.pe

The antiviral activity of this compound is not directed at the virus itself but at a crucial host-cell component that the virus hijacks for its own replication. nih.govnovartis.comupc.edu.pe This mechanism involves the inhibition of the endoplasmic-reticulum-localized signal peptidase complex (SPC). nih.govnovartis.comupc.edu.pe Specifically, this compound targets the catalytic subunit of this complex, SEC11. nih.govnovartis.com By inhibiting this host peptidase, this compound effectively blocks the cleavage of both host and viral proteins, a critical step in the flavivirus replication cycle. nih.govnovartis.com This targeted action disrupts the production of new viral particles within the infected cells.

The discovery of this mechanism was facilitated by advanced techniques such as unbiased, genome-wide genomic profiling in human cells using CRISPR/Cas9 technology. nih.govnovartis.comupc.edu.pe This approach allowed for the precise identification of the signal peptidase as the efficacy target of this compound. nih.govnovartis.comupc.edu.pe

Detailed Research Findings

Studies have quantified the antiviral potency and selectivity of this compound. In assays using A549 cells, a human lung adenocarcinoma cell line, this compound was found to be a potent inhibitor of Zika virus multiplication. nih.gov The reported half-maximal effective concentration (EC50) was 150 ± 23 nM, indicating significant antiviral activity at a low concentration. nih.gov

Concurrently, the compound's cytotoxicity was assessed to determine its therapeutic window. The half-maximal cytotoxic concentration (CC50) in the same A549 cell line was determined to be 1650 ± 49 nM. nih.gov The ratio of CC50 to EC50 provides the selectivity index (SI), which for this compound against Zika virus was calculated to be 11. nih.gov A higher SI value is indicative of a more favorable safety profile, as it signifies that the compound is significantly more toxic to the virus than to the host cells.

The potent and selective antiviral activity of this compound has been consistently observed against Zika virus and all four serotypes of the Dengue virus. nih.govnovartis.comupc.edu.pe

Antiviral Activity of this compound against Zika Virus

| Parameter | Cell Line | Value |

| EC50 | A549 | 150 ± 23 nM |

| CC50 | A549 | 1650 ± 49 nM |

| Selectivity Index (SI) | A549 | 11 |

Molecular Mechanism of Action of Cavinafungin a

Identification of Cellular Targets: The Endoplasmic Reticulum Signal Peptidase Complex (ER-SPase)

Targeting the Catalytic Subunit SEC11 (SEC11A)

Further investigation into the specific component of the ER-SPase complex targeted by Cavinafungin A has revealed a precise interaction with one of its catalytic subunits. nih.govnovartis.comresearchgate.net The human ER-SPase is a heterotetrameric complex which, in humans, can contain one of two possible catalytic subunits, SEC11A or SEC11C, alongside three accessory subunits (SPCS1, SPCS2, SPCS3). researchgate.netsfu.ca

Through orthogonal profiling in the yeast Saccharomyces cerevisiae, followed by the selection and analysis of resistant mutants, the catalytic subunit SEC11 was identified as the evolutionarily conserved target of this compound. nih.govresearchgate.netnovartis.comresearchgate.net Subsequent mutagenesis screens in human cells corroborated this finding, demonstrating that mutations conferring resistance to this compound occurred exclusively within the gene encoding the SEC11A subunit. rsc.orgnih.gov No resistance-conferring mutations were found in the other subunits, providing strong evidence that this compound directly targets the SEC11A catalytic component of the complex. rsc.orgnih.govsgul.ac.uk

| Compound | Primary Cellular Target | Specific Subunit Targeted | Key Research Finding |

|---|---|---|---|

| This compound | Endoplasmic Reticulum Signal Peptidase Complex (ER-SPase) | SEC11A (Catalytic Subunit) | Identified via CRISPR/Cas9 screening and confirmed by exclusive resistance mutations in SEC11A. nih.govrsc.orgnih.gov |

Specific Interaction within the Signal Peptide Binding Cleft

The precise binding site of this compound on the SEC11A subunit has been mapped to a functionally critical domain. nih.govresearchgate.net Analysis of the mutations in SEC11A that grant resistance to the compound revealed that they are located within the signal peptide binding cleft of the enzyme. rsc.orgresearchgate.netnih.gov This cleft is adjacent to the protease active site and is fundamentally involved in recognizing and binding the signal peptide of substrate proteins before cleavage. researchgate.net This finding strongly suggests that this compound acts by physically occupying this binding cleft, likely functioning as a competitive inhibitor that directly prevents the substrate from accessing the active site. rsc.orgnih.gov

| Gene | Location of Mutations Conferring Resistance | Inferred Mechanism of Resistance |

|---|---|---|

| SEC11A | Signal Peptide Binding Cleft | Mutations are hypothesized to interfere with the binding of this compound into the peptide-binding cleft. nih.govresearchgate.net |

Inhibition of Signal Peptide Cleavage

The direct consequence of this compound binding to and inhibiting the ER-SPase is the blockage of its enzymatic function: the cleavage of signal peptides. nih.gov Biochemical analyses have definitively confirmed that treatment with this compound leads to a rapid and potent inhibition of signal sequence cleavage from precursor proteins. nih.govresearchgate.netnovartis.comresearchgate.net This disruption of a fundamental cellular process has significant downstream effects on the processing of both host and viral proteins that rely on this pathway.

Impact on Host Protein Processing

By inhibiting the ER-SPase, this compound interferes with the maturation of a wide array of host proteins that are destined for secretion or insertion into cellular membranes. nih.govresearchgate.net Any host protein that possesses a cleavable N-terminal signal peptide is a potential substrate whose processing can be blocked. A specific example of this is the non-canonical cleavage of the host protein iRhom2, a key regulator of inflammatory and growth factor signaling. sgul.ac.uk Treatment of cells with this compound was shown to block the cleavage of iRhom2, demonstrating the compound's effect on host protein processing. sgul.ac.uk

Impact on Flavivirus Polyprotein Processing

The inhibition of the host ER-SPase is the central mechanism behind this compound's potent antiviral activity against members of the Flavivirus genus, such as Dengue virus (DENV) and Zika virus (ZIKV). nih.govresearchgate.netnih.gov These viruses synthesize their proteins as a single, large polyprotein that is co-translationally inserted into the ER membrane. nih.govmdpi.combiorxiv.org The subsequent cleavage of this polyprotein into individual structural and non-structural proteins is absolutely essential for viral replication and the assembly of new virions. nih.govmdpi.com

Several of these critical cleavage events, particularly those that liberate the viral structural proteins (like prM and E), are performed not by a viral protease, but by the host cell's own ER-SPase. nih.govmdpi.commdpi.com By inhibiting the SEC11A subunit of this host complex, this compound effectively blocks the processing of the flavivirus polyprotein, thereby halting the viral replication cycle. nih.govresearchgate.net This mechanism independently confirms the critical role of the host signal peptidase in the life cycle of flaviviruses. novartis.comresearchgate.net

| Virus | Reported IC₅₀ | Cell Line | Mechanism of Inhibition |

|---|---|---|---|

| Dengue Virus (DENV) (all four serotypes) | 1–5 nM | Not Specified | Inhibition of host ER-SPase blocks cleavage of the viral polyprotein, preventing viral replication. chemrxiv.orgresearchgate.net |

| Zika Virus (ZIKV) | 150 nM | A549 |

Proposed Molecular Mechanism of Enzyme Inhibition (e.g., Covalent Hemi-acetal Intermediate Formation)

The specific molecular interaction leading to the inactivation of the ER-SPase by this compound is proposed to be the formation of a covalent bond. chemrxiv.orgresearchgate.net This hypothesis is strongly supported by the structural characteristics of this compound and experimental evidence. chemrxiv.orgresearchgate.net A critical feature of the this compound molecule is its C-terminal L-alaninal, which contains an aldehyde group. chemrxiv.orgvulcanchem.com The presence of this aldehyde is essential for its biological activity; reduction of the aldehyde to an alcohol (to form cavinafungol) completely abolishes both its antifungal and antiviral properties. chemrxiv.org

The proposed mechanism posits that the catalytic serine residue within the active site of SEC11A performs a nucleophilic attack on the electrophilic carbon of this compound's terminal aldehyde. chemrxiv.org This attack results in the formation of a stable, covalent hemi-acetal intermediate between the enzyme and the inhibitor. chemrxiv.orgresearchgate.net This covalent modification effectively and irreversibly inactivates the enzyme, a classic mechanism for the inhibition of serine proteases by peptide aldehydes. chemrxiv.orgresearchgate.net

Comparative Analysis with Other Protein Secretion Modulators, e.g., Tunicamycin and Sec61 Inhibitors

The secretion of proteins is a fundamental cellular process involving a series of intricate steps, beginning with the translocation of nascent polypeptide chains into the endoplasmic reticulum (ER). Various natural and synthetic compounds can modulate this pathway by targeting different components of the secretory machinery. Understanding the distinct mechanisms of these modulators, such as this compound, Tunicamycin, and Sec61 inhibitors, is crucial for both basic research and therapeutic development. While all three interfere with protein secretion, they do so by targeting unique molecular machinery and distinct stages of the process. nih.gov

This compound: This lipopeptide specifically inhibits a late-stage maturation step within the ER. rsc.orgresearchgate.net Its primary target is the ER-localized signal peptidase complex (SPC), an essential enzyme responsible for cleaving the N-terminal signal peptides from proteins entering the secretory pathway. nih.govchemrxiv.orgnih.gov Research has pinpointed the catalytic subunit of the SPC, SEC11, as the direct target. nih.gov The mechanism involves the terminal aldehyde group of this compound, which is critical for its biological activity. vulcanchem.comresearchgate.net This aldehyde likely forms a covalent bond with a catalytic serine residue in the SEC11 active site, resulting in potent and irreversible inhibition of signal peptide cleavage. chemrxiv.org This blockage prevents the proper maturation of a wide range of host and viral secretory proteins. nih.gov

Tunicamycin: In contrast, Tunicamycin acts on an earlier co-translational modification step. It is a well-known inhibitor of N-linked glycosylation. rsc.org Its mechanism involves blocking the first step in the biosynthesis of N-linked oligosaccharides: the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) to dolichol phosphate, a reaction catalyzed by the enzyme UDP-N-acetylglucosamine-dolichyl-phosphate N-acetylglucosaminephosphotransferase (GPT). nih.govmdpi.com By preventing the formation of the dolichol-linked oligosaccharide precursor, Tunicamycin effectively halts the glycosylation of asparagine residues on newly synthesized proteins. nih.gov The absence of these crucial glycans often leads to protein misfolding, which in turn causes an accumulation of unfolded proteins in the ER lumen. tandfonline.comtandfonline.com This condition, known as ER stress, triggers the unfolded protein response (UPR), a cellular signaling cascade aimed at restoring homeostasis but can lead to cell death if the stress is prolonged. mdpi.comspandidos-publications.com The inhibition of secretion by Tunicamycin is often a secondary effect of protein misfolding and retention within the ER, and it does not affect the secretion of non-glycosylated proteins like procollagen. nih.govnih.gov

Sec61 Inhibitors: This class of modulators targets the very first step of the secretory pathway: the translocation of the polypeptide chain across the ER membrane. patsnap.com The Sec61 complex is the central component of the protein-conducting channel, or translocon, which facilitates the passage of nascent proteins into the ER lumen or their integration into the ER membrane. patsnap.comfrontiersin.org Structurally diverse compounds, including mycolactone, apratoxin A, coibamide A, and ipomoeassin F, are known to be Sec61 inhibitors. nih.govfrontiersin.org Despite their structural differences, they share a common binding site on the Sec61α subunit, the main channel-forming component. faseb.orgnih.gov These inhibitors bind to a lipid-exposed pocket formed by the partially open lateral gate and the plug domain of the channel. nih.gov This binding stabilizes the translocon in a closed conformation, physically obstructing the channel and preventing both the insertion of the signal peptide and the subsequent translocation of the polypeptide chain. faseb.orgnih.govresearchgate.net This leads to an accumulation of untranslocated proteins in the cytosol and can induce the UPR. patsnap.com

Detailed Research Findings

The distinct mechanisms of these three classes of inhibitors lead to different cellular phenotypes and have been elucidated through various research findings.

Target Specificity: Genome-wide CRISPR/Cas9 screening identified the signal peptidase complex (specifically SEC11A) as the definitive target for this compound's antiviral and cytotoxic effects. chemrxiv.orgnih.gov In contrast, resistance mutations to Sec61 inhibitors consistently map to the Sec61α subunit, confirming it as their direct target. nih.govfrontiersin.org For Tunicamycin, its inhibitory action on glycosylation has been demonstrated for decades, with its direct target being the GPT enzyme. nih.govmdpi.com

Functional Consequences: Pulse-chase metabolic labeling experiments show that Sec61 inhibitors potently block the cellular production of secreted and glycosylated proteins without affecting the synthesis of cytosolic proteins. nih.gov Tunicamycin treatment also inhibits the secretion of specific glycoproteins, such as IgA and IgE, leading to their accumulation within a dilated rough ER. nih.gov However, it does not universally block secretion, as some non-glycosylated or less-dependent proteins are still exported. nih.govohllimited.co.uk this compound causes a rapid block of signal sequence cleavage from both host and viral proteins, leading to the accumulation of unprocessed precursors. nih.gov

The table below summarizes the key mechanistic differences between these protein secretion modulators.

Table 1: Comparative Analysis of Protein Secretion Modulators

| Feature | This compound | Tunicamycin | Sec61 Inhibitors (e.g., Mycolactone, Apratoxin A) |

|---|---|---|---|

| Primary Molecular Target | Signal Peptidase Complex (SPC), specifically the SEC11 catalytic subunit. nih.govnih.gov | UDP-N-acetylglucosamine-dolichyl-phosphate N-acetylglucosaminephosphotransferase (GPT). mdpi.com | Sec61α subunit of the Sec61 translocon. frontiersin.orgnih.gov |

| Inhibited Cellular Process | Cleavage of N-terminal signal peptides from secretory and membrane proteins. nih.govrsc.org | N-linked glycosylation of proteins. rsc.orgnih.gov | Translocation of nascent polypeptide chains across the ER membrane. nih.govpatsnap.com |

| Mechanism of Inhibition | Covalent inhibition of the SPC's catalytic serine residue by its terminal aldehyde group. chemrxiv.orgvulcanchem.com | Competitive inhibition of the GPT enzyme, preventing the formation of dolichol-PP-GlcNAc. mdpi.com | Allosteric inhibition by binding to a pocket on Sec61α, stabilizing the channel in a closed state. faseb.orgnih.gov |

| Immediate Molecular Consequence | Accumulation of unprocessed precursor proteins with intact signal peptides in the ER. nih.gov | Accumulation of non-glycosylated proteins. nih.gov | Accumulation of untranslocated proteins in the cytosol. patsnap.com |

| Major Downstream Effect | Blocked maturation and function of specific proteins (e.g., viral polyproteins). nih.gov | Protein misfolding, ER stress, and activation of the Unfolded Protein Response (UPR). mdpi.comtandfonline.comtandfonline.com | Blocked entry of most proteins into the secretory pathway, ER stress, and UPR activation. patsnap.com |

Structure Activity Relationship Sar Studies of Cavinafungin a

Critical Role of Specific Structural Moieties, e.g., Terminal Aldehyde Residue

The biological activity of Cavinafungin A is profoundly dependent on its terminal aldehyde residue. researchgate.netnih.gov This functional group is a key structural feature responsible for the compound's inhibitory mechanism. chemrxiv.org Reduction of the C-terminal aldehyde to an alcohol, forming cavinafungol, results in the complete loss of both its antifungal and antiviral properties. chemrxiv.orgresearchgate.net This highlights the electrophilic nature of the aldehyde as indispensable for its bioactivity. vulcanchem.com

The proposed mechanism of action involves the lipophilic tail of this compound anchoring to the endoplasmic reticulum (ER) membrane. chemrxiv.org Subsequently, the oligopeptide portion of the molecule interacts with the SEC11A peptide-binding cleft of the signal peptidase (SPase) complex. chemrxiv.orgnih.gov The terminal aldehyde is then attacked by a catalytic serine residue within the SPase, forming a covalent hemiacetal intermediate, which effectively inhibits the enzyme. chemrxiv.org This covalent interaction underscores the critical role of the aldehyde in the molecule's function. nih.gov

Influence of Serine Sidechain Acetylation on Biological Activity (this compound vs. Cavinafungin B)

This compound and Cavinafungin B are closely related lipopeptides, differing only by the acetylation of the L-homoserine sidechain. researchgate.netchemrxiv.org In this compound, this sidechain is acetylated, whereas in Cavinafungin B, it possesses a free hydroxyl group. chemrxiv.org

Despite this structural difference, both compounds exhibit identical antifungal activity. chemrxiv.org It has been hypothesized that this compound may be converted to Cavinafungin B in vivo through acetyl hydrolysis, which could explain their equivalent antifungal effects. chemrxiv.org This suggests that for antifungal applications, the acetylation of the serine sidechain is not a critical determinant of biological activity. The shared identical antifungal profiles imply that the core structure, particularly the terminal aldehyde and the lipopeptide scaffold, are the primary drivers of this activity. researchgate.netnih.gov

Mapping of Resistance-Conferring Mutations in Target Proteins

Studies investigating resistance to this compound have successfully mapped mutations to its direct molecular target. Unbiased, genome-wide genomic profiling in human cells using CRISPR/Cas9 technology identified the endoplasmic-reticulum-localized signal peptidase as the target. nih.gov Further orthogonal profiling in S. cerevisiae and the selection of resistant mutants pinpointed the catalytic subunit of the signal peptidase, SEC11, as the specific target. nih.gov

Mutagenesis approaches focused on the genes of the ER signal peptidase complex revealed that mutations conferring resistance to this compound were exclusively found in the SEC11 gene, which encodes the catalytic subunit. nih.gov No resistance-conferring mutations were observed in the other subunits of the complex. nih.gov These findings strongly suggest that this compound directly targets the SEC11 subunit, likely by competing with the binding of the natural substrate in the signal peptide binding cleft. nih.govnih.gov This is further supported by the hypothesis that the oligopeptide part of this compound mimics a signal peptide, allowing it to interact with the binding cleft of SEC11A. nih.gov

| Target Protein | Method of Identification | Significance of Mutations |

| Signal Peptidase (SPase) | CRISPR/Cas9 genomic profiling | Identified as the efficacy target of this compound. nih.gov |

| SEC11 (catalytic subunit of SPase) | Orthogonal profiling in S. cerevisiae and mutant selection | Pinpointed as the specific, evolutionarily conserved target. nih.gov |

| SEC11A | Mutagenesis studies | Mutations exclusively in this subunit confer resistance, confirming it as the direct binding site. nih.govnih.gov |

Design Principles for Optimized Analogues

The understanding of this compound's SAR provides a foundation for the rational design of optimized analogues. A primary principle for creating new analogues is the retention of the essential terminal aldehyde group, given its critical role in the covalent inhibition of the target enzyme. chemrxiv.orgvulcanchem.com

Synthetic strategies, such as solid-phase peptide synthesis (SPPS), have been developed for Cavinafungin B, and these methods could be adapted to create a variety of analogues. chemrxiv.org This would allow for systematic modifications to the peptide backbone and the lipid tail to explore how these changes affect potency, selectivity, and pharmacokinetic properties. For instance, altering the noncanonical amino acids or the length and saturation of the lipid tail could lead to improved target engagement or better membrane anchoring. chemrxiv.orgvulcanchem.com

Given that Cavinafungins could serve as lead compounds for broad-spectrum therapeutics against flaviviruses, the design of new analogues is a promising area of research. rsc.org Medicinal chemistry optimization efforts can build upon the known SAR to develop more potent and selective inhibitors of the eukaryotic signal peptidase. nih.gov A thorough understanding of the SAR is a prerequisite for any chemical modifications aimed at developing probes or optimized drug candidates. mdpi.com

Advanced Research Methodologies Applied to Cavinafungin a Studies

Chemogenomic Profiling, including CRISPR/Cas9, siRNA Screens, and Yeast Chemogenetics

Chemogenomic profiling serves as a powerful, unbiased approach to identify the molecular targets of a compound by screening for genetic mutations that confer resistance or hypersensitivity. In the investigation of Cavinafungin A, this strategy has been pivotal.

CRISPR/Cas9 Screening: A genome-wide CRISPR/Cas9 screen in human cells was a key methodology used to identify the host-cell target of this compound. ucdavis.edunih.govnovartis.com This technique involves using a library of guide RNAs to systematically knock out every gene in the human genome. By treating the cell population with this compound, researchers can identify which gene knockouts allow cells to survive, thus revealing genes essential for the compound's activity. Through this unbiased approach, the endoplasmic reticulum-localized signal peptidase complex was identified as the primary target of this compound's efficacy. ucdavis.edunovartis.comresearchgate.net

Yeast Chemogenetics: Complementing the studies in human cells, orthogonal profiling in the model organism Saccharomyces cerevisiae was conducted. ucdavis.edunih.govnovartis.com Yeast chemogenetics leverages the genetic tractability of yeast to screen for drug-gene interactions. This approach confirmed the findings from the human cell screens and further pinpointed the catalytic subunit of the signal peptidase, SEC11, as the evolutionarily conserved target of this compound. ucdavis.edunih.govnovartis.com

While CRISPR/Cas9 and yeast chemogenetics were central to the target identification of this compound, the application of siRNA (small interfering RNA) screens in this specific context is not prominently detailed in the available scientific literature.

The following table summarizes the key findings from the chemogenomic profiling of this compound.

| Methodology | Organism/Cell Line | Key Finding | Reference |

| CRISPR/Cas9 Screen | Human Cells | Identification of the endoplasmic reticulum-localized signal peptidase as the efficacy target. | ucdavis.edunovartis.comresearchgate.net |

| Yeast Chemogenetics | Saccharomyces cerevisiae | Pinpointed the catalytic subunit of the signal peptidase, SEC11, as the conserved target. | ucdavis.edunih.govnovartis.com |

Mutagenesis Approaches for Target Validation

To further validate the findings from chemogenomic screens, mutagenesis approaches are often employed. This involves generating specific mutations in the putative target protein to observe the effect on compound activity. A hallmark of this approach is the selection for resistant mutants, which can provide strong evidence for a direct drug-target interaction.

In the study of this compound, researchers selected for resistant mutants of Saccharomyces cerevisiae in the presence of the compound. ucdavis.edunih.govnovartis.com This process led to the identification of specific mutations within the SEC11 gene, which encodes the catalytic subunit of the signal peptidase. ucdavis.edunih.gov The presence of these resistance-conferring mutations in SEC11 provided definitive evidence that it is the direct target of this compound.

The table below details the mutagenesis approach used for this compound target validation.

| Methodology | Organism | Gene of Interest | Outcome | Reference |

| Selection of Resistant Mutants | Saccharomyces cerevisiae | SEC11 | Identification of resistance-conferring mutations, validating SEC11 as the direct target. | ucdavis.edunih.gov |

Biochemical and Proteomic Characterization of Target Engagement

Following target identification and validation, it is crucial to characterize the direct interaction between the compound and its target protein and the functional consequences of this engagement.

Biochemical Assays: Biochemical analyses were performed to directly assess the impact of this compound on the enzymatic activity of the signal peptidase. These experiments confirmed a rapid and direct block of the signal sequence cleavage of both host and viral proteins upon treatment with this compound. ucdavis.edunih.govnovartis.com This demonstrated that the compound not only binds to the signal peptidase but also functionally inhibits its catalytic activity.

While biochemical assays have been instrumental, detailed proteomic studies specifically characterizing the global cellular response to this compound treatment or the direct engagement with the signal peptidase complex are not extensively described in the current body of scientific literature.

Key biochemical findings are summarized in the table below.

| Methodology | Target | Effect of this compound | Reference |

| Biochemical Analysis | Signal Peptidase | Rapid block of signal sequence cleavage of host and viral proteins. | ucdavis.edunih.govnovartis.com |

Computational and In Silico Approaches for Mechanism Elucidation

Computational and in silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools for visualizing and predicting how a small molecule interacts with its protein target at an atomic level. These approaches can provide insights into the binding mode, identify key interacting residues, and help to explain the mechanism of inhibition.

For this compound, the application of such computational and in silico approaches to elucidate its precise binding mechanism to the signal peptidase has not been detailed in the available research publications. Therefore, a detailed structural understanding of the this compound-signal peptidase interaction from a computational standpoint remains an area for future investigation.

Future Research Directions and Translational Perspectives

Elucidation of Broader Biological Pathways Modulated by ER-SPase Inhibition

Cavinafungin A's mechanism of action, the inhibition of the host's endoplasmic reticulum signal peptidase (ER-SPase), presents a unique opportunity to understand the broader consequences of disrupting this crucial cellular process. researchgate.netnovartis.com The ER-SPase complex is essential for cleaving signal peptides from a vast number of secretory and membrane proteins as they are translocated into the ER lumen. chemrxiv.orgrsc.org Its inhibition, therefore, has ramifications that extend far beyond the processing of a single viral polyprotein.

Future research is poised to explore these downstream effects comprehensively. A primary area of investigation is the induction of the Unfolded Protein Response (UPR). By preventing the cleavage of signal peptides, this compound likely causes the accumulation of unprocessed precursor proteins in the ER, leading to ER stress. rsc.orgnih.gov Tunicamycin, another natural product, is a well-known probe for studying ER stress by inhibiting N-glycosylation, and this compound could serve a similar role for studying stress induced by impaired protein processing. rsc.orgnih.gov Dissecting the specific UPR pathways (e.g., IRE1, PERK, ATF6) activated by SPase inhibition could reveal unique cellular stress signatures and coping mechanisms.

Furthermore, the inhibition of SPase by this compound affects the biogenesis of a wide array of host proteins, not just viral ones. uni-heidelberg.denih.gov This provides a powerful tool to identify host factors essential for various physiological and pathological processes. For instance, studies have already noted that SPase inhibition can affect the maturation of proteins involved in cellular homeostasis. uni-heidelberg.de A key research direction is to use proteomics and systems biology approaches to map the full spectrum of host proteins whose maturation is blocked by this compound. This could uncover novel dependencies and vulnerabilities in diseases ranging from neurodegenerative disorders to cancer, where protein secretion and membrane protein integrity are often dysregulated. uni-heidelberg.de For example, one of the SPase subunits, SPCS1, has been implicated as a factor in aging and Alzheimer's disease, suggesting that modulating this pathway could have therapeutic implications in these areas. uni-heidelberg.de

Development of Advanced Chemical Probes for this compound

To fully explore the biological roles of ER-SPase and refine this compound as a potential therapeutic, the development of advanced chemical probes is essential. mdpi.com Chemical probes are modified versions of a bioactive molecule, incorporating reporter tags or reactive groups to facilitate the study of its target engagement, localization, and mechanism of action within a complex biological system. mdpi.comresearchgate.net

The total synthesis of Cavinafungin B, a close analogue of this compound, represents a critical step forward, as it provides a blueprint for creating structurally modified versions. chemrxiv.orgrsc.orgnih.gov Future efforts will likely focus on a few key types of probes:

Affinity-Based Probes: These probes involve attaching a tag, such as biotin (B1667282) or a fluorescent dye, to the this compound scaffold. This would allow for the visualization of the compound's subcellular localization—confirming its action at the ER membrane—and for pull-down experiments to identify its binding partners, validating ER-SPase as its direct target in a cellular context. researchgate.net

Photo-Affinity Probes: Incorporating a photo-reactive group (e.g., a diazirine or benzophenone) into the molecule would enable researchers to permanently crosslink this compound to its target upon UV irradiation. mdpi.com This is a powerful technique for unequivocally identifying the specific protein subunit (e.g., SEC11) within the ER-SPase complex that this compound directly binds to. novartis.comnih.gov

Activity-Based Probes: These probes are designed to covalently react with the active site of a target enzyme. Given that this compound's terminal aldehyde is believed to form a covalent hemiacetal intermediate with a catalytic serine residue in the SPase, this reactive group is a natural starting point for designing such probes. researchgate.netchemrxiv.org These tools are invaluable for quantifying enzyme activity and target engagement in living cells. mdpi.com

The creation of these probes will not only solidify our understanding of this compound's interaction with the ER-SPase complex but also serve as versatile tools for broader discovery efforts, potentially identifying other off-target interactions or cellular functions. mdpi.comresearchgate.net

Strategies for Overcoming Factors Limiting Biological Efficacy

While this compound is a potent inhibitor of ER-SPase, its translation into a clinical therapeutic faces hurdles common to many peptide-based natural products. researchgate.netchemrxiv.org These limitations may include metabolic instability, poor pharmacokinetic properties, and the potential for the development of resistance.

A primary strategy to overcome these limitations is through synthetic modification of the core structure, enabled by the total synthesis of its analogues. chemrxiv.orgnsf.gov Researchers can now systematically alter different parts of the molecule—the lipid tail, the peptide backbone, and the non-canonical amino acids—to create analogues with improved drug-like properties. chemrxiv.org For example, modifying the lipid tail could optimize its membrane-anchoring properties, while altering the peptide sequence could enhance binding affinity or reduce susceptibility to proteases.

Peptide macrocyclization is another well-established strategy to improve the stability and bioavailability of linear peptides. researchgate.net Creating a cyclic version of this compound could constrain its conformation, potentially increasing its affinity for the target and protecting it from enzymatic degradation.

Furthermore, the development of prodrugs represents a viable approach. nih.gov For instance, the critical aldehyde functional group could be temporarily masked with a chemical group that is cleaved off inside the cell, releasing the active compound only at its site of action. This could improve stability in circulation and reduce potential off-target effects. rsc.org Resistance to this compound has been mapped to mutations in the catalytic signal peptidase subunit SEC11. novartis.comnih.gov Understanding these resistance mechanisms at a structural level will be crucial for designing second-generation inhibitors that can overcome this challenge.

Exploration of New Therapeutic Applications for this compound

The discovery of this compound's potent antiviral activity against Zika and dengue viruses, which are flaviviruses, opens the door to exploring its efficacy against a broader range of pathogens that rely on the host's ER-SPase for replication. novartis.commdpi.com Many other flaviviruses, which include significant human pathogens like West Nile virus and Yellow Fever virus, utilize a similar mechanism of polyprotein processing and are therefore promising new targets for this compound. chemrxiv.orgrsc.org Its host-targeting mechanism suggests it could be a broadly acting anti-flaviviral agent. rsc.org

Beyond virology, the central role of protein secretion in other diseases suggests further therapeutic avenues. Many cancers are characterized by the overexpression of secreted growth factors, signaling receptors, and other membrane proteins that are dependent on ER-SPase for their biogenesis. rsc.orgnih.gov Targeting this pathway could represent a novel anticancer strategy. For example, specific inhibitors of the Sec61 translocon, a related part of the protein secretion machinery, have shown efficacy in inhibiting the expression of cancer-associated proteins like HER3. rsc.org this compound could be investigated for similar effects in various cancer models.

The link between a component of the SPase complex and Alzheimer's disease also suggests a potential, albeit speculative, application in neurodegenerative diseases. uni-heidelberg.de If the processing of key proteins involved in neurodegeneration, such as amyloid precursor protein (APP), is dependent on ER-SPase, then inhibitors like this compound could modulate these pathways. This represents a long-term but exciting area for future investigation. The compound's initial discovery as an antifungal agent also warrants further exploration to understand its full spectrum of activity against diverse fungal pathogens. researchgate.netrsc.org

Q & A

Q. What is the established mechanism of action of Cavinafungin A against viral pathogens?

this compound inhibits the host signal peptidase, an endoplasmic reticulum enzyme critical for processing viral polyproteins in Flaviviridae pathogens like Dengue and Zika viruses. This host-targeted mechanism disrupts viral replication without direct virucidal activity, as demonstrated through enzymatic assays and chemogenomic profiling in Huh7 cells .

Q. What in vitro and in vivo models are validated for studying this compound’s antiviral efficacy?

Primary in vitro models include human hepatoma cell lines (e.g., Huh7) infected with Dengue or Zika virus, monitored via plaque reduction assays and qRT-PCR for viral RNA quantification. In vivo efficacy is typically tested in immunocompromised mouse models with viral load measurements in serum and tissues. These models are standardized to assess EC₅₀ values and cytotoxicity (CC₅₀) to determine selectivity indices .

Q. How is this compound’s bioactivity quantified in cellular assays?

Dose-response curves are generated using serial dilutions (e.g., 0.1–10 µM) in infected cell cultures. Key metrics include:

- EC₅₀ : Concentration achieving 50% viral replication inhibition.

- CC₅₀ : Concentration causing 50% cell death (measured via MTT or ATP assays).

- Selectivity Index (SI) : CC₅₀/EC₅₀ ratio (SI >10 indicates therapeutic potential) .

Advanced Research Questions

Q. How do researchers validate this compound’s selectivity for viral polyprotein processing over host substrates?

Chemogenomic approaches, such as CRISPR-Cas9 knockout screens, identify host factors essential for this compound’s activity. Orthogonal assays (e.g., co-immunoprecipitation of signal peptidase subunits) confirm direct target engagement. Parallel RNA sequencing of treated vs. untreated cells reveals minimal off-target transcriptional changes .

Q. What methodological challenges arise in synthesizing this compound analogs?

The compound’s lipopeptide structure requires precise chemoenzymatic synthesis, including:

- Nonribosomal peptide synthetase (NRPS) engineering for core scaffold assembly.

- Post-translational modifications (e.g., hydroxylation, methylation) to optimize antiviral activity.

- Chiral resolution via HPLC to isolate bioactive stereoisomers .

Q. How do contradictory findings about this compound’s cytotoxicity impact therapeutic development?

Discrepancies in cytotoxicity (e.g., CC₅₀ ranging from 5 µM in primary hepatocytes to >20 µM in immortalized lines) highlight the need for:

- Tissue-specific toxicity profiling using organoids or 3D cell cultures.

- Pharmacokinetic studies to assess bioavailability and tissue penetration .

Q. What orthogonal assays confirm signal peptidase inhibition as this compound’s primary mechanism?

- Fluorescent substrate assays : Measure cleavage of synthetic signal peptide analogs (e.g., EDANS/DABCYL-labeled peptides).

- Rescue experiments : Overexpression of signal peptidase subunits restores viral replication in Cavinafungin-treated cells.

- Metabolic labeling : Quantify unprocessed viral polyproteins via radiolabeled amino acid incorporation .

Q. How can researchers optimize this compound’s therapeutic window in combinatorial therapies?

Synergy screens with direct-acting antivirals (e.g., NS5 polymerase inhibitors) reduce effective Cavinafungin concentrations. For example:

| Combination Partner | EC₅₀ Reduction | SI Improvement |

|---|---|---|

| Ribavirin | 3.2-fold | 1.8-fold |

| Sofosbuvir | 4.5-fold | 2.3-fold |

| Such data inform dose-reduction strategies to mitigate cytotoxicity . |

Data Contradiction Analysis

- Variability in Antiviral Potency : EC₅₀ values differ between Dengue serotypes (e.g., 0.7 µM for DENV-2 vs. 2.1 µM for DENV-4), likely due to serotype-specific polyprotein cleavage kinetics. Resolution requires serotype-specific enzyme kinetics studies .

- Host Cell Dependency : Lower efficacy in Vero cells (vs. Huh7) underscores the need for human-derived models with intact signal peptidase complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.